N-tert-butyl-1-benzofuran-2-carboxamide N-tert-butyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10907439
InChI: InChI=1S/C13H15NO2/c1-13(2,3)14-12(15)11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15)
SMILES: CC(C)(C)NC(=O)C1=CC2=CC=CC=C2O1
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

N-tert-butyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC10907439

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name N-tert-butyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C13H15NO2/c1-13(2,3)14-12(15)11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15)
Standard InChI Key FNGYHVMCXWTWFQ-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1=CC2=CC=CC=C2O1
Canonical SMILES CC(C)(C)NC(=O)C1=CC2=CC=CC=C2O1

Introduction

Physical and Chemical Properties

Structural Characteristics

The molecular formula of N-tert-butyl-1-benzofuran-2-carboxamide is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol. The benzofuran core consists of a benzene ring fused to a furan ring, with the carboxamide group (-CONH-) at position 2 and a tert-butyl group (-C(CH₃)₃) attached to the nitrogen atom. Key features include:

  • Planar benzofuran scaffold: Facilitates π-π stacking interactions with biological targets.

  • tert-Butyl group: Enhances metabolic stability and lipophilicity, potentially improving membrane permeability.

  • Carboxamide functionality: Serves as a hydrogen bond donor/acceptor, critical for target binding.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight217.26 g/mol
LogP (Lipophilicity)~2.5 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (furan O, amide O, carbonyl O)
SolubilityLow in water; soluble in DMSO

Stability and Reactivity

Synthesis and Characterization

Synthetic Routes

A hypothetical synthesis involves:

  • Benzofuran-2-carboxylic acid preparation:

    • Fries rearrangement of phenyl acetate derivatives or cyclization of 2-hydroxyacetophenone .

  • Amide bond formation:

    • Reaction of benzofuran-2-carbonyl chloride with tert-butylamine using a coupling agent (e.g., HATU or EDCl) .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
1Benzofuran-2-carboxylic acidCore scaffold precursor
2Benzofuran-2-carbonyl chlorideActivated intermediate
3tert-ButylamineAmine source for amidation

Analytical Characterization

  • NMR (¹H and ¹³C): Peaks corresponding to aromatic protons (δ 6.8–7.5 ppm), tert-butyl methyl groups (δ 1.2–1.4 ppm), and amide NH (δ 8.0–8.5 ppm).

  • MS (ESI+): Molecular ion peak at m/z 218.1 [M+H]⁺.

  • IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .

Applications in Scientific Research

Drug Discovery

  • Kinase inhibition: Benzofuran carboxamides are explored as Syk kinase inhibitors (e.g., TAK-659), though the tert-butyl variant’s efficacy remains untested.

  • Chemokine receptor antagonism: Potential utility in autoimmune diseases (e.g., rheumatoid arthritis) by disrupting leukocyte migration .

Chemical Biology

  • Probe development: The compound’s fluorescence properties (if any) could enable imaging of cellular targets.

Current Research and Future Directions

Ongoing Studies

  • Structure-activity relationship (SAR) optimization: Modifying substituents at positions 4 and 5 to enhance potency .

  • Formulation development: Addressing low aqueous solubility via nanoemulsions or prodrug strategies.

Challenges and Limitations

  • Solubility issues: High lipophilicity may limit bioavailability.

  • Target selectivity: Risk of off-target effects due to conserved kinase domains.

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